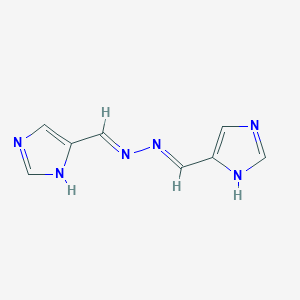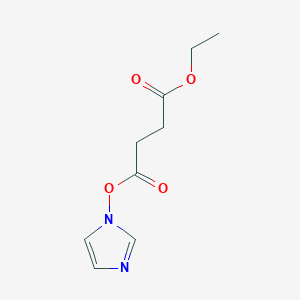
Ethyl 1H-imidazol-1-yl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H-imidazol-1-yl succinate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-imidazol-1-yl succinate typically involves the reaction of imidazole with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Imidazole+Succinic Anhydride→Ethyl 1H-imidazol-1-yl succinate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1H-imidazol-1-yl succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl imidazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1H-imidazol-1-yl succinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 1H-imidazol-1-yl succinate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparación Con Compuestos Similares
Ethyl 1H-imidazol-1-yl succinate can be compared with other imidazole derivatives, such as:
1H-imidazole-4-carboxylic acid: Known for its use in pharmaceuticals.
2-Methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4,5-Diphenylimidazole: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a variety of applications in different fields.
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
1-O-ethyl 4-O-imidazol-1-yl butanedioate |
InChI |
InChI=1S/C9H12N2O4/c1-2-14-8(12)3-4-9(13)15-11-6-5-10-7-11/h5-7H,2-4H2,1H3 |
Clave InChI |
FWXUOEIWHUPZSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)ON1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


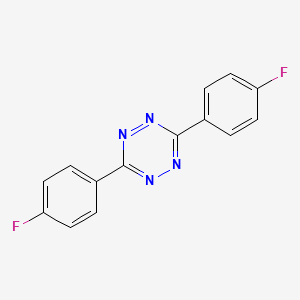
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
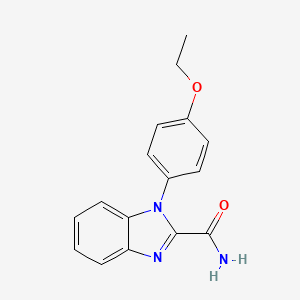
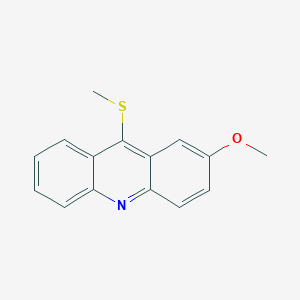
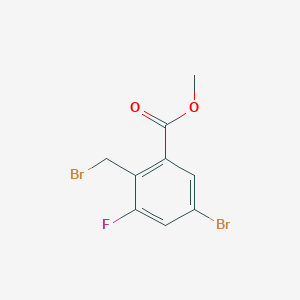
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
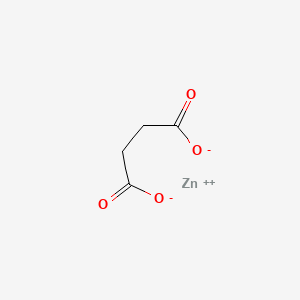
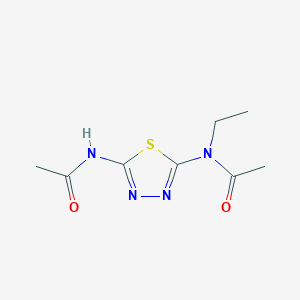
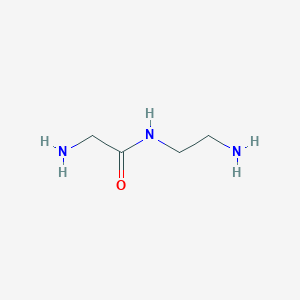
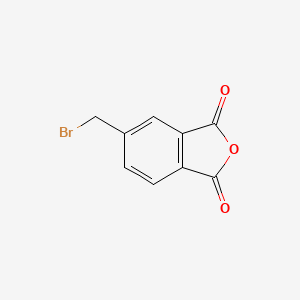
![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)


